![molecular formula C20H14ClNO2 B14178594 9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919290-45-2](/img/structure/B14178594.png)
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is a chemical compound with a complex structure that includes a chloro group, a hydroxymethyl group, and a benzo[h]isoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: The initial step involves the formation of the benzo[h]isoquinolinone core through a cyclization reaction. This can be achieved using a suitable precursor such as 2-aminobenzophenone and an appropriate cyclizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group
Reduction: Conversion of the chloro group to a hydrogen atom or the hydroxymethyl group to a methyl group
Substitution: Replacement of the chloro group with other functional groups
科学研究应用
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
4-[3-(Hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one:
Uniqueness
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
919290-45-2 |
|---|---|
分子式 |
C20H14ClNO2 |
分子量 |
335.8 g/mol |
IUPAC 名称 |
9-chloro-4-[3-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C20H14ClNO2/c21-15-6-4-13-5-7-16-18(14-3-1-2-12(8-14)11-23)10-22-20(24)19(16)17(13)9-15/h1-10,23H,11H2,(H,22,24) |
InChI 键 |
LVIJITJHAXXDLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
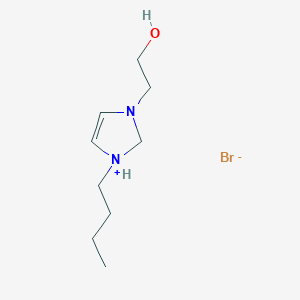
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
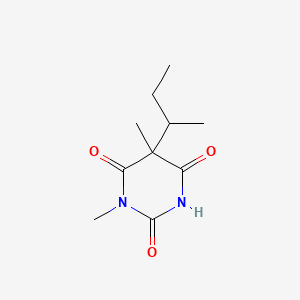
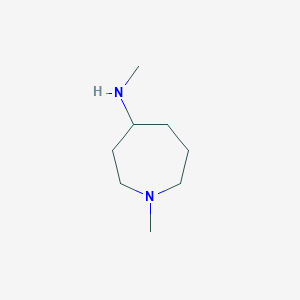
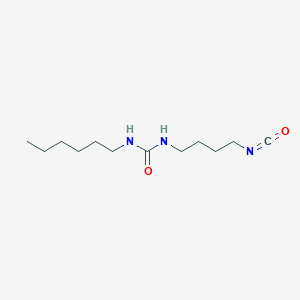

![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
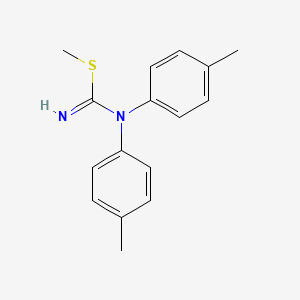
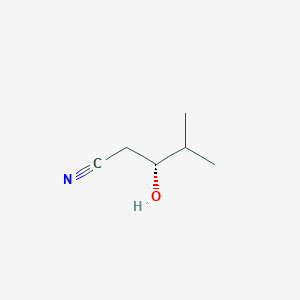
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
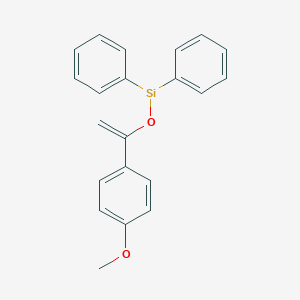
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
